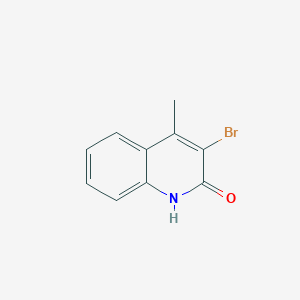

3-bromo-4-methylquinolin-2(1H)-one

Description

The exact mass of the compound Carbostyril, 3-bromo-4-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATONPIUAJAKDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC2=CC=CC=C12)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191223 | |

| Record name | Carbostyril, 3-bromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37778-22-6 | |

| Record name | 3-Bromo-4-methyl-carbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037778226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-4-methyl-carbostyril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbostyril, 3-bromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-methyl-carbostyril | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR4WL7429E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-bromo-4-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-4-methylquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of the precursor 4-methylquinolin-2(1H)-one, followed by its regioselective bromination. This document details the experimental protocols, summarizes key quantitative data, and provides graphical representations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step sequence:

-

Step 1: Conrad-Limpach-Knorr Cyclization: Synthesis of the starting material, 4-methylquinolin-2(1H)-one, from aniline and ethyl acetoacetate. This reaction proceeds via an initial condensation to form an enamine intermediate, which then undergoes thermal cyclization.

-

Step 2: Electrophilic Bromination: Regioselective bromination of the 4-methylquinolin-2(1H)-one at the C3 position using N-bromosuccinimide (NBS) as the brominating agent.

Experimental Protocols

Step 1: Synthesis of 4-methylquinolin-2(1H)-one

This procedure is adapted from the well-established Knorr synthesis of quinolones.[1]

Materials:

-

Aniline

-

Ethyl acetoacetate

-

Concentrated sulfuric acid

-

Ethanol

-

Water

-

Sodium bicarbonate (or other suitable base)

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, equimolar amounts of aniline and ethyl acetoacetate are mixed. The mixture is heated at 110-120°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cyclization: After cooling to room temperature, the reaction mixture containing the intermediate acetoacetanilide is slowly and carefully added to an excess of cold concentrated sulfuric acid (typically 5-10 equivalents) with stirring, ensuring the temperature is maintained below 20°C. The mixture is then heated to 80-100°C for 30-60 minutes.

-

Workup and Isolation: The reaction mixture is cooled and poured onto crushed ice. The resulting precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral. The crude product is then washed with a cold dilute solution of sodium bicarbonate to remove any acidic impurities, followed by another wash with cold water.

-

Purification: The crude 4-methylquinolin-2(1H)-one is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid.

Step 2: Synthesis of this compound

This protocol is based on the general principles of electrophilic bromination of activated aromatic and heterocyclic systems using N-bromosuccinimide (NBS).[2][3]

Materials:

-

4-methylquinolin-2(1H)-one

-

N-Bromosuccinimide (NBS)

-

Glacial acetic acid (or chloroform)

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask protected from light, 4-methylquinolin-2(1H)-one (1 equivalent) is dissolved in glacial acetic acid.

-

Addition of Brominating Agent: N-Bromosuccinimide (1.05-1.1 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. Gentle heating may be applied if the reaction is sluggish.

-

Workup and Isolation: The reaction mixture is poured into a large volume of cold water with stirring. The resulting precipitate is collected by vacuum filtration and washed thoroughly with water to remove acetic acid and succinimide.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture of dimethylformamide and water) to afford the final product as a solid.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Melting Point (°C) |

| Aniline | C₆H₇N | 93.13 | Liquid | -6 |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | Liquid | -45 |

| 4-methylquinolin-2(1H)-one | C₁₀H₉NO | 159.19 | Solid | 220-224 |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | Solid | 175-180 (decomposes) |

| This compound | C₁₀H₈BrNO | 238.08 | Solid | >250 (Expected) |

Mandatory Visualizations

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is a straightforward process involving established synthetic methodologies. The two-step approach, beginning with a Knorr-type cyclization followed by electrophilic bromination, provides a reliable route to the target compound. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of quinolinone derivatives for applications in drug discovery and development. Further optimization of reaction conditions may be necessary to maximize yields and purity. Standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination should be employed to characterize the final product and confirm its structure.

References

- 1. scispace.com [scispace.com]

- 2. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-bromo-4-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 3-bromo-4-methylquinolin-2(1H)-one. Due to the limited availability of direct experimental data for this specific compound, this guide combines reported data with predicted properties based on structurally related compounds and established chemical principles. All predicted data should be considered as such and requires experimental verification.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | Supplier Data |

| Molecular Weight | 238.08 g/mol | Supplier Data |

| IUPAC Name | This compound | Supplier Data |

| Melting Point | Not available (predicted to be a solid at room temperature) | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | Inferred from related quinolinone structures |

| pKa | Not available | N/A |

| logP | Not available | N/A |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A common and effective method for the synthesis of the quinolin-2(1H)-one core is the Conrad-Limpach reaction or a variation thereof, followed by bromination.

Elucidation of the Molecular Structure of 3-bromo-4-methylquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and analytical data pertinent to the structure elucidation of 3-bromo-4-methylquinolin-2(1H)-one. While direct experimental data for this specific molecule is not extensively available in published literature, this document outlines the expected analytical outcomes based on established principles of organic chemistry and data from structurally related compounds. It serves as a foundational resource for researchers involved in the synthesis, characterization, and potential application of novel quinolinone derivatives.

Molecular Structure and Properties

This compound possesses a core quinolinone scaffold, a heterocyclic system of significant interest in medicinal chemistry due to the broad biological activities exhibited by its derivatives. The key structural features include a bromine substituent at the C3 position and a methyl group at the C4 position.

Chemical Identity:

-

Molecular Formula: C₁₀H₈BrNO

-

Molecular Weight: 238.08 g/mol

-

CAS Number: 37778-22-6

The introduction of a bromine atom and a methyl group onto the quinolin-2(1H)-one core is anticipated to modulate its electronic, steric, and lipophilic properties, which in turn can influence its biological activity.

Caption: Molecular Structure of this compound.

Synthesis and Characterization Workflow

The synthesis of this compound can be approached through several established synthetic routes for quinolinone derivatives. A plausible method involves the bromination of a suitable 4-methylquinolin-2(1H)-one precursor. The subsequent structural confirmation relies on a combination of spectroscopic techniques.

Technical Guide to the Spectroscopic Analysis of 3-bromo-4-methylquinolin-2(1H)-one

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for 3-bromo-4-methylquinolin-2(1H)-one and the experimental protocols for their acquisition.

Introduction

Quinolin-2(1H)-one and its derivatives are a significant class of heterocyclic compounds with a wide array of applications in medicinal chemistry and materials science. Their rigid bicyclic structure is a common scaffold in many biologically active molecules. The characterization of novel quinolinone derivatives is fundamentally reliant on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the expected spectroscopic characteristics of this compound and provides standardized protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~12.0 | br s | 1H | N-H | Broad singlet, chemical shift is concentration and solvent dependent. Exchangeable with D₂O. |

| 7.8 - 8.2 | d | 1H | Ar-H (H-5) | Doublet, deshielded due to proximity to the carbonyl group. |

| 7.2 - 7.6 | m | 3H | Ar-H (H-6, H-7, H-8) | Multiplet, representing the remaining protons on the carbocyclic ring. |

| ~2.5 | s | 3H | -CH₃ | Singlet, typical for a methyl group attached to an aromatic ring. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~160 - 165 | C=O (C-2) | Carbonyl carbon, typically in this region for lactams. |

| ~140 - 145 | C-8a | Quaternary carbon at the ring junction. |

| ~138 - 142 | C-4 | Quaternary carbon bearing the methyl group. |

| ~130 - 135 | C-7 | Aromatic CH. |

| ~125 - 130 | C-5 | Aromatic CH. |

| ~120 - 125 | C-6 | Aromatic CH. |

| ~115 - 120 | C-4a | Quaternary carbon at the ring junction. |

| ~115 | C-8 | Aromatic CH. |

| ~100 - 105 | C-3 | Quaternary carbon bearing the bromine atom. |

| ~15 - 20 | -CH₃ | Methyl carbon. |

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 3200 - 2800 | Broad | N-H stretch | Broad absorption due to hydrogen bonding of the lactam N-H. |

| ~1650 | Strong | C=O stretch (Amide I) | Strong, sharp absorption characteristic of a cyclic amide (lactam). |

| 1600 - 1450 | Medium | C=C stretch | Aromatic ring C=C stretching vibrations. |

| ~1370 | Medium | C-N stretch | |

| 800 - 600 | Strong | C-Br stretch | Strong absorption in the fingerprint region. |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Ion | Notes |

| [M]⁺ and [M+2]⁺ (approx. 1:1 ratio) | Molecular Ion | The presence of a bromine atom will result in two molecular ion peaks of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The expected molecular weight is approximately 254.08 g/mol . |

| [M-CO]⁺ | Fragment Ion | Loss of carbon monoxide is a common fragmentation pathway for quinolinones.[1] |

| [M-Br]⁺ | Fragment Ion | Loss of the bromine atom. |

| [M-H₂O-CO]⁺ | Fragment Ion | Characteristic fragmentation ions may include losses of water and carbon monoxide.[1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).[2]

-

¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters to consider include the spectral width, number of scans (typically 8-16 for sufficient signal-to-noise), and relaxation delay (d1, usually 1-2 seconds).

-

¹³C NMR Acquisition: A proton-decoupled carbon NMR experiment is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used, often equipped with an Attenuated Total Reflectance (ATR) accessory.[3]

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. This method requires minimal sample preparation.

-

Sample Preparation (KBr Pellet): Alternatively, 1-2 mg of the sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[4]

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.[3]

Mass Spectrometry (MS)

-

Instrumentation: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) is common. The mass analyzer can be a time-of-flight (TOF), quadrupole, or ion trap.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile or methanol). For ESI, a small amount of formic acid may be added to promote protonation ([M+H]⁺).

-

Data Acquisition (ESI): The sample solution is infused into the ion source. The mass spectrum is acquired in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

-

Data Acquisition (EI): The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. This technique is useful for determining the molecular weight and fragmentation patterns of volatile compounds.

References

The Rising Therapeutic Potential of 3-Bromo-4-Methylquinolin-2(1H)-one Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. The strategic introduction of a bromine atom at the 3-position and a methyl group at the 4-position of this core structure has given rise to a class of derivatives with significant therapeutic promise. This technical guide provides a comprehensive overview of the synthesis, biological activities, and putative mechanisms of action of 3-bromo-4-methylquinolin-2(1H)-one derivatives, serving as a vital resource for researchers engaged in the discovery and development of novel therapeutic agents.

Synthesis of the this compound Core

The construction of the this compound scaffold is a critical first step in the exploration of its derivatives. A common and effective synthetic route is a modification of the Conrad-Limpach synthesis, followed by bromination.

Proposed Synthetic Pathway

A plausible and efficient synthetic route begins with the condensation of an aniline with ethyl acetoacetate to form an enamine intermediate. This is followed by a thermal cyclization to yield 4-methylquinolin-2(1H)-one. Subsequent bromination at the C3 position affords the desired this compound core.

Quinolinone Compounds: A Technical Guide to Therapeutic Targets and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities. Its derivatives have been extensively investigated and developed as therapeutic agents for a wide range of diseases. This technical guide provides an in-depth overview of the key therapeutic targets of quinolinone compounds, with a primary focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. We present summarized quantitative data for potent compounds, detailed experimental protocols for target validation, and visualizations of critical signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction to the Quinolinone Scaffold

Quinolinone, a heterocyclic aromatic organic compound, consists of a benzene ring fused to a pyridinone ring. This bicyclic system offers a versatile and synthetically accessible framework that can be readily modified, allowing for the fine-tuning of physicochemical properties and biological activity. This structural versatility has enabled the development of quinolinone derivatives that can interact with a diverse array of biological targets, including enzymes, receptors, and structural proteins, leading to their exploration in numerous therapeutic areas.

Oncology

Quinolinone derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis. Key molecular targets include protein kinases, DNA topoisomerases, and cytoskeletal proteins.

Protein Kinase Inhibition

Aberrant protein kinase activity is a frequent driver of oncogenesis. Quinolinone-based compounds have been successfully developed as potent inhibitors of several critical cancer-related kinases.

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK cascades, promoting cell proliferation and survival.[1] Several quinolinone derivatives have shown potent inhibitory effects on EGFR.[1]

Quantitative Data: Quinolinone-Based EGFR Inhibitors

| Compound ID/Name | EGFR IC₅₀ | Cell Line (Antiproliferative IC₅₀) | Reference |

| Compound 45 | 5 nM | - | [1] |

| Compound 47 | 0.49 µM | - | [1] |

| Hybrid 51 | 31.80 nM | DLD1 (Colorectal) | [1] |

| Hybrid 52 | 37.07 nM | DLD1 (Colorectal) | [1] |

| Hybrid 53 | 42.52 nM | DLD1 (Colorectal) | [1] |

| CPD4 (Quinoxalinone) | 3.04 nM | H1975 (Lung, 3.47 µM) | [2] |

| CPD21 (Quinoxalinone) | 3.81 nM | H1975 (Lung, 44.67 µM) | [2] |

The c-Met receptor tyrosine kinase and its ligand, HGF, play crucial roles in cell motility, invasion, and angiogenesis. Dysregulation of the HGF/c-Met axis is implicated in the progression and metastasis of numerous cancers.

Quantitative Data: Quinolinone-Based c-Met Inhibitors

| Compound ID/Name | c-Met IC₅₀ | Cell Line (Antiproliferative IC₅₀) | Reference |

| Compound 24 | 2.3 nM | - | [1] |

| Compound 25 | 2.6 nM | - | [1] |

| Compound 26 | 9.3 nM | MKN45 (Gastric, 0.093 µM) | [1] |

| Compound 27 | 19 nM | Various Leukemia, CNS, Breast | [1] |

| Cabozantinib | 4.9 - 5.4 nM | - | [3] |

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling node that regulates cell growth, metabolism, and survival. Its hyperactivation is a common event in cancer, making it a prime therapeutic target. Several quinoline derivatives have been developed as dual PI3K/mTOR inhibitors.[1][4]

Quantitative Data: Quinolinone-Based PI3K/mTOR Inhibitors

| Compound ID/Name | PI3Kα IC₅₀ | mTOR IC₅₀ | Cell Line (Antiproliferative IC₅₀) | Reference | | :--- | :--- | :--- | :--- | | Compound 38 | 0.72 µM | 2.62 µM | MCF-7 (Breast) |[1] | | Compound 39 | 0.9 µM | 1.4 µM | - |[1] | | Compound HA-3d | 0.09 µM | 0.22 µM | MDA-MB231 (Breast, 0.78 µM) |[4] | | Omipalisib | 0.014 nM | 0.18 nM | - |[5] | | Dactolisib (BEZ235) | 4 nM | 20.7 nM | - |[6] |

Signaling Pathway Visualization

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinolinone compounds.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle and are critical for cell division. Molecules that interfere with tubulin dynamics are potent anticancer agents. Certain quinoline derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7]

Quantitative Data: Quinolinone-Based Tubulin Inhibitors

| Compound ID/Name | Tubulin Polymerization IC₅₀ | Cell Line (Antiproliferative IC₅₀) | Reference |

| Compound 4c | 17 µM | MDA-MB-231 (Breast) | [7] |

| Compound St. 42 | 2.54 µM | HepG2, KB, HCT-8 (IC₅₀ < 10 nM) | [8] |

| Compound St. 43 | 2.09 µM | HepG2, KB, HCT-8 (IC₅₀ < 10 nM) | [8] |

| Compound St. 45 | 12.38 µM | HepG-2 (0.261 µM) | [8] |

| Compound 3c | - | A549 (Lung, 5.9 µM) | [9] |

Experimental Protocols: Oncology

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common high-throughput method for measuring kinase activity and inhibition.[7]

-

Reagent Preparation :

-

Kinase Buffer : Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Enzyme Solution : Dilute recombinant kinase (e.g., EGFR, c-Met) to a 4X working concentration in kinase buffer. The optimal concentration should be determined empirically.[7]

-

Inhibitor Solution : Prepare a serial dilution of the quinolinone test compound in kinase buffer containing a constant percentage of DMSO (e.g., <1%). Prepare solutions at 4X the final desired concentration.

-

Substrate/ATP Mix : Prepare a 2X working solution of the appropriate substrate (e.g., ULight™-poly GT) and ATP in kinase buffer. The ATP concentration should be near its Km value for the enzyme.[7]

-

Stop/Detection Mix : Prepare a solution of Eu-labeled antibody (e.g., anti-phosphotyrosine) and EDTA in detection buffer. The EDTA stops the enzymatic reaction.

-

-

Assay Procedure (384-well plate) :

-

Add 5 µL of 4X inhibitor solution (or DMSO for control) to the appropriate wells.

-

Add 5 µL of 4X enzyme solution to all wells except the negative control.

-

Initiate the reaction by adding 10 µL of 2X substrate/ATP mix to all wells. Final volume is 20 µL.

-

Incubate the plate for 60-90 minutes at room temperature, protected from light.

-

Add 10 µL of Stop/Detection mix to all wells.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition :

-

Read the plate on a TR-FRET-enabled plate reader (Excitation: ~337 nm; Emission: 665 nm [acceptor] and 620 nm [donor]).

-

Calculate the TR-FRET ratio: (665 nm signal / 620 nm signal) * 10,000.

-

-

Data Analysis :

-

Calculate Percent Inhibition = 100 * [1 - (Ratio_Inhibitor - Ratio_Min) / (Ratio_Max - Ratio_Min)].

-

Plot the Percent Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, commonly used to determine the cytotoxic potential of compounds.[10][11]

-

Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment : Add 100 µL of medium containing serial dilutions of the quinolinone compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition : Remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[10][11]

-

Formazan Solubilization : Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[11]

-

Absorbance Reading : Shake the plate for 15 minutes on an orbital shaker. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC₅₀ value.

Experimental Workflow Visualization

Caption: Workflow for a typical MTT cell viability assay.

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway following drug treatment.[12][13]

-

Cell Culture and Lysis : Treat cultured cancer cells with the quinolinone compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR, and a loading control like GAPDH).[12]

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging : Capture the chemiluminescent signal using an imaging system. Densitometry analysis can be used to quantify the protein bands relative to the loading control.

Infectious Diseases

Quinolinone-based compounds, particularly fluoroquinolones, are a cornerstone of antibacterial therapy. Their derivatives are also being explored for activity against other pathogens, including viruses and parasites.

Antibacterial: DNA Gyrase and Topoisomerase IV

The primary mechanism of action for fluoroquinolone antibiotics is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes manage DNA topology during replication. Inhibition leads to the accumulation of double-strand DNA breaks, ultimately causing rapid bacterial cell death. DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.

Quantitative Data: Quinolinone-Based Antibacterial Agents

| Compound ID/Name | Organism | MIC (µg/mL) | Reference |

| Ciprofloxacin | E. coli | 0.013 - 1 | [14] |

| Ciprofloxacin | S. aureus | 0.125 - 8 | [14] |

| Levofloxacin | E. coli | ≤ 0.06 - 2 | [14] |

| Compound 6c | MRSA | 0.75 | [2] |

| Compound 6c | VRE | 0.75 | [2] |

| Compound 5d | S. aureus (MRSA) | 0.125 - 1 | [9] |

| Compound 5d | E. coli | 2 - 8 | [9] |

| Compound 93a-c | S. aureus & E. coli | 2 | [15] |

Mechanism Visualization

Caption: Mechanism of action for fluoroquinolone antibacterial agents.

Antiviral: HIV-1 Integrase

HIV-1 integrase (IN) is an essential viral enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for viral replication. Quinolinone derivatives have been developed as potent HIV-1 integrase strand transfer inhibitors (INSTIs), which block this process.

Quantitative Data: Quinolinone-Based HIV-1 Integrase Inhibitors

| Compound ID/Name | HIV-1 Integrase IC₅₀ | Antiviral EC₅₀ | Reference |

| Elvitegravir | ~7 nM (Strand Transfer) | ~1.7 nM | [10] |

| LEDGIN-6 | 1.37 µM (IN-LEDGF Interaction) | 2.35 µM | [11] |

| BI-1001 | 28 nM (3P Assay) | 450 nM | [11] |

| Compound 1a | 70 nM | 2.27 µM | [16][17] |

| Compound 3 | 76.8 nM | - | [16] |

Experimental Protocols: Infectious Diseases

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.[18]

-

Reaction Setup : On ice, prepare reaction mixtures (20-30 µL final volume) in microfuge tubes. Each reaction should contain:

-

Gyrase reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1.8 mM ATP, 6.5% glycerol).

-

Relaxed plasmid DNA (e.g., pBR322) as a substrate (approx. 0.5 µg).

-

Test quinolinone compound at various concentrations (or DMSO vehicle control).

-

-

Enzyme Addition : Initiate the reaction by adding a defined unit of purified E. coli DNA gyrase enzyme.

-

Incubation : Incubate the reactions for 30-60 minutes at 37°C.

-

Reaction Termination : Stop the reaction by adding a stop buffer/loading dye containing SDS and bromophenol blue.

-

Agarose Gel Electrophoresis : Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

-

Visualization : Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize the DNA bands under UV light.

-

Analysis : The supercoiled form of the plasmid migrates faster than the relaxed form. Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band with increasing inhibitor concentration. The IC₅₀ is the concentration that inhibits 50% of the supercoiling activity.

This protocol outlines a common ELISA-based method for measuring the inhibition of the strand transfer step of HIV integration.[19]

-

Plate Preparation : Coat streptavidin-coated 96-well plates with a biotinylated donor substrate DNA (DS DNA) that mimics the HIV-1 LTR end. Incubate and wash.

-

Integrase Binding : Add purified recombinant HIV-1 integrase enzyme to the wells. The enzyme will bind to the DS DNA and perform the 3'-processing reaction. Incubate and wash.

-

Inhibitor Addition : Add serial dilutions of the quinolinone test compounds to the wells. Incubate for 5-30 minutes.

-

Strand Transfer Reaction : Add a target substrate DNA (TS DNA) labeled with a hapten (e.g., digoxigenin) to initiate the strand transfer reaction. Incubate for 30-60 minutes at 37°C.

-

Detection : Wash the plate to remove unreacted components. Add an anti-hapten antibody conjugated to HRP. Incubate and wash.

-

Substrate Addition : Add a colorimetric HRP substrate (e.g., TMB). The amount of color developed is proportional to the strand transfer activity.

-

Data Analysis : Stop the reaction and measure the absorbance. Calculate the percent inhibition relative to controls and determine the IC₅₀ value.

Neurodegenerative Disorders

Quinolinone derivatives are being investigated as multi-target agents for complex neurodegenerative diseases like Alzheimer's disease (AD), targeting enzymes and pathological protein aggregation.

Acetylcholinesterase (AChE) Inhibition

Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease. Several quinolinone compounds have been identified as potent AChE inhibitors.[13][20]

Quantitative Data: Quinolinone-Based AChE Inhibitors

| Compound ID/Name | AChE IC₅₀ | Selectivity (vs. BuChE) | Reference |

| QN8 | 0.29 µM | ~44-fold | [20][21] |

| Compound 07 | 0.72 µM | - | [13] |

| Compound 14 | 0.39 µM | - | [22] |

| Tacrine | ~0.1 µM | Low | [13] |

Phosphodiesterase 5 (PDE5) Inhibition

PDE5 degrades cyclic guanosine monophosphate (cGMP). Inhibition of PDE5 in the brain can enhance cGMP signaling, which is implicated in synaptic plasticity and memory. This has made PDE5 a novel target for cognitive enhancement in neurodegenerative diseases. Quinoline derivatives have been developed as extremely potent PDE5 inhibitors.[12]

Quantitative Data: Quinolinone-Based PDE5 Inhibitors

| Compound ID/Name | PDE5 IC₅₀ | Reference |

| 4-benzylaminoquinoline series | as low as 0.05 nM (50 pM) | [12] |

| Sildenafil | 3.7 nM | [23] |

| Tadalafil | 1.8 nM | [23] |

Experimental Protocols: Neurodegenerative Disorders

This spectrophotometric assay is the standard method for measuring AChE activity and inhibition.[17][24]

-

Reagent Preparation :

-

Buffer : 0.1 M Phosphate buffer, pH 8.0.

-

DTNB Solution : 5,5'-dithiobis(2-nitrobenzoic acid) in buffer.

-

Substrate Solution : Acetylthiocholine iodide (ATCI) in buffer.

-

Enzyme Solution : Purified AChE (e.g., from electric eel) in buffer.

-

Inhibitor Solution : Serial dilutions of the quinolinone compound in buffer.

-

-

Assay Procedure (96-well plate) :

-

To each well, add buffer, DTNB solution, and the inhibitor solution (or buffer for control).

-

Add the enzyme solution to all wells except for a blank control. Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding the ATCI substrate solution.

-

-

Kinetic Measurement : Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader. The rate of color change is proportional to enzyme activity.

-

Data Analysis : Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the uninhibited control and calculate the IC₅₀ value.

This fluorescence-based assay is widely used to monitor the formation of amyloid fibrils, a key pathological hallmark of Alzheimer's disease, and to screen for aggregation inhibitors.[6][22]

-

Aβ Peptide Preparation : Prepare a stock solution of synthetic Aβ₁₋₄₂ peptide by dissolving it in a solvent like hexafluoroisopropanol (HFIP), then removing the solvent to create a peptide film. Reconstitute the film in a small amount of DMSO and then dilute into a suitable buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.4) to the desired final concentration (e.g., 10 µM).

-

Aggregation Reaction : In a 96-well black, clear-bottom plate, mix the Aβ peptide solution with various concentrations of the quinolinone test compound.

-

Incubation : Incubate the plate at 37°C with gentle shaking for 24-48 hours to allow for fibril formation.

-

Thioflavin T (ThT) Addition : Add a working solution of ThT (e.g., 5 µM final concentration) to each well.

-

Fluorescence Measurement : Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~482-490 nm.

-

Data Analysis : ThT fluorescence increases significantly upon binding to β-sheet-rich amyloid fibrils. Calculate the percent inhibition of aggregation for each compound concentration relative to the Aβ-only control. Determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

The quinolinone scaffold is a remarkably versatile and "privileged" structure that continues to yield compounds with potent and diverse therapeutic activities. The primary targets span a wide range of protein families, including kinases, topoisomerases, and metabolic enzymes, underscoring the scaffold's adaptability in drug design. In oncology, the focus remains on developing more selective kinase inhibitors to improve efficacy and reduce off-target toxicity, with particular promise in targeting resistance mutations. In infectious diseases, the challenge is to develop novel quinolinones that can overcome existing resistance mechanisms or inhibit novel bacterial and viral targets. For neurodegenerative diseases, the development of multi-target quinolinone ligands that can simultaneously address different aspects of the disease pathology (e.g., cholinergic deficiency, protein aggregation, and oxidative stress) represents a promising strategy for these complex disorders. Future research will undoubtedly leverage structure-based drug design, computational modeling, and novel synthetic methodologies to further explore the chemical space around the quinolinone core, leading to the discovery of next-generation therapeutics.

Logical Relationship Visualization

Caption: Therapeutic areas and major molecular targets of quinolinone compounds.

References

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. adooq.com [adooq.com]

- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Quinolines as extremely potent and selective PDE5 inhibitors as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iris.unica.it [iris.unica.it]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Quinolinonyl Derivatives as Dual Inhibitors of the HIV-1 Integrase Catalytic Site and Integrase–RNA interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

3-bromo-4-methylquinolin-2(1H)-one: A Speculative Exploration of a Potential Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antibacterial and anticancer effects. This technical guide provides a speculative exploration of the potential mechanism of action of a specific derivative, 3-bromo-4-methylquinolin-2(1H)-one. Due to the limited publicly available data on this particular compound, this document synthesizes information from structurally related quinolinone analogs to postulate its potential biological targets and cellular effects. The guide outlines hypothetical mechanisms, proposes detailed experimental protocols to investigate these hypotheses, and presents data in a structured format to aid in future research and development efforts.

Introduction

Quinolinone derivatives have garnered significant attention in drug discovery due to their diverse pharmacological properties. The core bicyclic structure allows for extensive functionalization, leading to a wide array of compounds with tailored biological activities. Notably, modifications at various positions of the quinolinone ring have been shown to significantly influence their mechanism of action and potency. This guide focuses on this compound, a compound for which specific biological data is not yet widely available. By examining the established mechanisms of action of similar quinolinone-based compounds, we can speculate on the potential therapeutic applications of this molecule and design a strategic approach for its investigation.

Speculative Mechanisms of Action

Based on the known biological activities of the broader quinolinone class, we can hypothesize two primary avenues for the mechanism of action of this compound: antibacterial and anticancer activities.

Potential Antibacterial Mechanism of Action

Quinolone antibiotics are well-known for their potent bactericidal effects, which are primarily mediated through the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2] These type II topoisomerases are responsible for managing the topological state of DNA during replication and transcription. Quinolones stabilize the transient double-strand breaks created by these enzymes, forming a ternary complex with the enzyme and DNA.[3] This leads to the accumulation of DNA damage and ultimately results in bacterial cell death.[2][3]

The structure-activity relationship (SAR) of quinolones indicates that substituents at various positions on the ring system are crucial for their antibacterial potency. While modifications at the C-2 position have often been found to be detrimental to antibacterial activity, the presence of a halogen, such as bromine, at other positions can enhance efficacy.[4]

It is therefore plausible that this compound could exert antibacterial effects by targeting DNA gyrase and/or topoisomerase IV. The bromine atom at the 3-position may influence the binding affinity of the compound to these enzymes.

Hypothetical Signaling Pathway: Antibacterial Action

Caption: Postulated antibacterial mechanism of this compound.

Potential Anticancer Mechanism of Action

The quinoline scaffold is also a key component of several anticancer agents.[5][6] The mechanisms by which quinoline derivatives exert their anticancer effects are diverse and can include:

-

DNA Intercalation and Topoisomerase II Inhibition: Similar to their antibacterial counterparts, some quinoline derivatives can intercalate into DNA and inhibit human topoisomerase II, an enzyme crucial for resolving DNA tangles during replication and cell division. This leads to the accumulation of DNA damage and triggers apoptosis in cancer cells.[5]

-

Kinase Inhibition: Many quinoline-based compounds have been developed as inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Pim-1 kinase.[5][6] Inhibition of these kinases can disrupt critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

-

Induction of Apoptosis: Quinoline derivatives can induce programmed cell death (apoptosis) through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of pro- and anti-apoptotic proteins.[7]

The presence of a bromine atom on the quinoline ring has been associated with enhanced cytotoxic effects in several studies.[8] Therefore, this compound may possess anticancer properties through one or more of the mechanisms described above.

Hypothetical Signaling Pathway: Anticancer Action

Caption: Postulated anticancer mechanisms of this compound.

Proposed Experimental Protocols

To elucidate the actual mechanism of action of this compound, a systematic series of experiments is required. The following protocols are proposed as a starting point for investigation.

Antibacterial Activity Assessment

3.1.1. Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

-

Methodology: The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is recommended.

-

Preparation of Bacterial Inoculum: Grow bacterial strains in cation-adjusted Mueller-Hinton Broth (CAMHB) to an optical density (OD) of 0.5 McFarland standard. Dilute the culture to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL in 96-well microtiter plates.

-

Serial Dilution of Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in the microtiter plates.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

3.1.2. Macromolecular Synthesis Inhibition Assay

-

Objective: To determine if the compound inhibits the synthesis of major macromolecules (DNA, RNA, protein, and peptidoglycan).

-

Methodology: This assay utilizes radiolabeled precursors for each macromolecule.

-

Bacterial Culture: Grow a bacterial culture to mid-log phase.

-

Addition of Compound and Precursors: Divide the culture into aliquots. Add this compound at a concentration of 10x MIC. To separate aliquots, add radiolabeled precursors: [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan.

-

Time-Course Sampling: Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Precipitation and Scintillation Counting: Precipitate the macromolecules using trichloroacetic acid (TCA), collect them on filters, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: A significant reduction in the incorporation of a specific radiolabeled precursor indicates inhibition of that particular macromolecular synthesis pathway.

-

Experimental Workflow: Antibacterial Mechanism

Caption: Proposed experimental workflow for investigating the antibacterial mechanism.

Anticancer Activity Assessment

3.2.1. In Vitro Cytotoxicity Assay (MTT or SRB Assay)

-

Objective: To determine the cytotoxic effect of the compound on a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).

-

Methodology:

-

Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

-

Cell Viability Measurement: Add MTT reagent (or fix and stain with SRB) and measure the absorbance to determine the percentage of viable cells.

-

Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

3.2.2. Cell Cycle Analysis

-

Objective: To determine if the compound induces cell cycle arrest.

-

Methodology:

-

Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

-

Cell Staining: Harvest the cells, fix them in ethanol, and stain the DNA with propidium iodide (PI).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a particular phase suggests cell cycle arrest.

-

3.2.3. Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To determine if the compound induces apoptosis.

-

Methodology:

-

Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

-

Cell Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their staining patterns.

-

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of quantitative data that could be generated from the proposed experiments.

Table 1: Hypothetical Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | 8 |

| Escherichia coli (ATCC 25922) | 16 |

| Pseudomonas aeruginosa (ATCC 27853) | 32 |

Table 2: Hypothetical Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

| MCF-7 (Breast) | 5.2 |

| A549 (Lung) | 7.8 |

| HCT116 (Colon) | 6.1 |

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, this technical guide provides a robust framework for its investigation based on the well-established biological activities of the quinolinone scaffold. The speculative mechanisms, detailed experimental protocols, and structured data presentation formats outlined herein are intended to serve as a valuable resource for researchers embarking on the study of this and other novel quinolinone derivatives. The proposed research has the potential to uncover new therapeutic agents with either antibacterial or anticancer properties, contributing to the ongoing efforts in drug discovery and development.

References

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution [pubmed.ncbi.nlm.nih.gov]

- 5. ijmphs.com [ijmphs.com]

- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Quinolin-2-one Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2-one scaffold, a bicyclic heterocyclic system comprising a benzene ring fused to a 2-pyridone ring, stands as a "privileged structure" in medicinal chemistry.[1][2] First isolated from coal tar in 1834, the broader quinoline class has evolved from a simple dye precursor to a cornerstone in the development of numerous therapeutic agents.[3][4] Substituted quinolin-2-ones, in particular, have garnered significant attention due to their diverse and potent biological activities, including anticancer, antibacterial, anti-inflammatory, and antileishmanial properties.[5][6][7][8][9] This in-depth technical guide provides a comprehensive overview of the historical discovery, key synthetic methodologies, and the ever-expanding therapeutic applications of this remarkable molecular framework.

Historical Perspective and Key Discoveries

The journey of quinolin-2-ones is intrinsically linked to the broader history of quinoline chemistry. While the parent quinoline was identified in the 19th century, the systematic exploration of its derivatives, including the 2-oxo congeners, gained momentum with the advent of classical synthetic reactions. These methods, many of which are still in use today, unlocked the potential to create a vast array of substituted quinolin-2-ones, paving the way for the discovery of their diverse pharmacological activities. A pivotal moment in the history of quinolin-2-ones in medicine was the recognition of their potential as kinase inhibitors and modulators of other critical cellular pathways, leading to the development of targeted cancer therapies like Tipifarnib and Dovitinib.[6]

Core Synthetic Methodologies

The synthesis of the quinolin-2-one core can be achieved through a variety of classical named reactions. These methods offer different pathways to access diverse substitution patterns on the heterocyclic ring.

Conrad-Limpach-Knorr Synthesis

This versatile method involves the condensation of anilines with β-ketoesters. The reaction conditions, particularly temperature, dictate the regiochemical outcome, yielding either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr), which exist in tautomeric equilibrium with the corresponding quinolin-4-ones and quinolin-2-ones.[1][10][11]

Experimental Protocol: Knorr Synthesis of 4-Methyl-2-hydroxyquinoline

-

Step 1: Formation of the β-ketoanilide. In a round-bottom flask, dissolve 4-fluoroaniline (1 equivalent) in ethanol. Add ethyl acetoacetate (1.1 equivalents) to the solution. Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Step 2: Cyclization. To the β-ketoanilide intermediate, add a strong acid catalyst such as concentrated sulfuric acid or polyphosphoric acid (PPA). Heat the mixture to approximately 100°C for 1-2 hours.[2]

-

Step 3: Work-up and Isolation. After completion, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., concentrated NaOH or NH₄OH) until a precipitate forms. Collect the solid by filtration, wash with cold water, and dry.[2]

-

Step 4: Purification. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.[2]

Camps Quinoline Synthesis

The Camps synthesis provides a route to hydroxyquinolines through the intramolecular cyclization of o-acylaminoacetophenones in the presence of a base. This reaction can yield a mixture of 2-hydroxy- and 4-hydroxyquinoline derivatives.[12][13]

Experimental Protocol: Camps Synthesis of 2-Hydroxy-4-methylquinoline and 2-Methyl-4-hydroxyquinoline

-

Reactants: o-Acetylaminoacetophenone, alcoholic sodium hydroxide.[12]

-

Procedure: o-Acetylaminoacetophenone undergoes intramolecular condensation in the presence of alcoholic sodium hydroxide. The reaction typically yields a mixture of 2-hydroxy-4-methylquinoline and 2-methyl-4-hydroxyquinoline.[12] The relative proportions of the products are dependent on the specific reaction conditions and the structure of the starting material.[13]

Pfitzinger Reaction

The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[14][15][16] While this reaction primarily yields quinoline-4-carboxylic acids, variations can be employed to access other substituted quinolines.

Experimental Protocol: Pfitzinger Synthesis of Quinoline-4-carboxylic Acid Derivatives

-

Step 1: Ring Opening of Isatin. In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL). Add isatin (0.07 mol) and stir at room temperature for 1 hour, or until the color changes from purple to brown.[14]

-

Step 2: Condensation and Cyclization. To this mixture, add the carbonyl compound (0.07-0.15 mol). Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours. Monitor the reaction by TLC.[14]

-

Step 3: Work-up and Isolation. After cooling, pour the reaction mixture into an ice-water mixture and acidify with acetic acid. Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.[14]

Friedländer Synthesis

The Friedländer synthesis is a straightforward and widely used method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either an acid or a base.[17][18][19]

Experimental Protocol: Friedländer Synthesis of 2-Phenyl-quinoline-4-carboxylic acid ethyl ester

-

Reactants: 2-Aminobenzophenone (1 mmol), ethyl acetoacetate (1.2 mmol), and a catalytic amount of concentrated HCl in ethanol.[17]

-

Procedure: To a solution of 2-aminobenzophenone in ethanol, add ethyl acetoacetate and 2-3 drops of concentrated HCl. Reflux the mixture for 4 hours, monitoring by TLC. After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[17]

Skraup Synthesis

One of the oldest methods for quinoline synthesis, the Skraup reaction involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[7][20] This reaction is notoriously exothermic and requires careful control.

Experimental Protocol: Skraup Synthesis of Quinoline

-

Reactants: Aniline, glycerol, concentrated sulfuric acid, and nitrobenzene (as an oxidizing agent).[7][18]

-

Procedure: The reaction is initiated by the dehydration of glycerol to acrolein using concentrated sulfuric acid. This is followed by a Michael-type addition of the aniline to acrolein. The resulting intermediate undergoes acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline, which is finally oxidized to the quinoline product.[7] The reaction is highly exothermic.

Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aromatic amine with a 1,3-dicarbonyl compound to form a cyclized β-amino enone, which is then heated to afford the quinoline.[5][21][22]

Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline

-

Reactants: Aniline and acetylacetone (a 1,3-diketone).[21]

-

Catalyst: A strong acid such as concentrated sulfuric acid or polyphosphoric acid.[5]

-

Procedure: The reaction proceeds through the formation of an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the 2,4-disubstituted quinoline.[5][21]

Quantitative Data on Biological Activity

The therapeutic potential of substituted quinolin-2-ones is underscored by a wealth of quantitative biological data. The following tables summarize the in vitro activity of representative compounds against various cancer cell lines and bacterial strains.

Table 1: Anticancer Activity of Substituted Quinolin-2-one Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| 12e | Quinoline-Chalcone Hybrid | MGC-803 (Gastric) | 1.38 | [4] |

| HCT-116 (Colon) | 5.34 | [4] | ||

| MCF-7 (Breast) | 5.21 | [4] | ||

| 5a | Cinnamic Acid-2-Quinolone Hybrid | HCT-116 (Colon) | 1.89 | [23] |

| 5b | Cinnamic Acid-2-Quinolone Hybrid | MCF-7 (Breast) | 8.48 | [23] |

| 2 | 8-O-quinoline-platinum(II) complex | MG-63 (Osteosarcoma) | 4 | [9] |

| 7 | 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast) | 0.016 | [24] |

| 13 | 2-(3,4-methylenedioxyphenyl)-6-nitroquinoline | HeLa (Cervical) | 8.3 | [15] |

| 12 | 2-(3,4-methylenedioxyphenyl)-6-methoxyquinoline | PC3 (Prostate) | 31.37 | [15] |

| 4c | Pyridin-2-one derivative | K-562 (Leukemia) | 7.72 | [1] |

| HOP-92 (Lung) | 2.37 | [1] | ||

| SNB-75 (CNS) | 2.38 | [1] | ||

| RXF 393 (Renal) | 2.21 | [1] | ||

| HS 578T (Breast) | 2.38 | [1] | ||

| 27 | Quinoline-2-one based chalcone | HCT-116 (Colon) | 0.131 | [25] |

| LOX IMVI (Melanoma) | 0.134 | [25] | ||

| I | 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one | 4 cancer cell lines | 3.30 | [11] |

| II | 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one | 4 cancer cell lines | 1.05 | [11] |

Table 2: Antibacterial Activity of Substituted Quinolin-2-one Derivatives

| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |

| 6c | R¹ = Cl, R² = H | MRSA | 0.75 | [14] |

| VRE | 0.75 | [14] | ||

| MRSE | 2.50 | [14] | ||

| 6c, 6i, 6l, 6o | Quinoline-2-one Schiff-base hybrids | S. aureus | 0.018 - 0.061 | [14] |

| QQ1, QQ5, QQ6 | Quinolinequinones | S. aureus | 1.22 | [2] |

| QQ1, QQ2, QQ3, QQ5, QQ6 | Quinolinequinones | S. epidermidis | 1.22 | [2] |

| QQ6 | Quinolinequinone | E. faecalis | 4.88 | [2] |

| 5p | C-2 amine-substituted quinoxaline | S. aureus | 4 | [16] |

| B. subtilis | 8 | [16] | ||

| 11 | Quinolone hybrid | S. aureus | 0.12 | [10] |

| E. coli | 8 | [10] |

Table 3: Pharmacokinetic and In Vivo Data for Selected Quinolin-2-one Derivatives

| Compound ID | Study Type | Model | Key Findings | Reference |

| 27 | Acute Toxicity | Athymic nude mice | Well tolerated intraperitoneally (150 mg/kg/dose). | [25] |

| 2 | In Vivo Efficacy | Xenograft tumor of human osteosarcoma in mice | Reduced tumor volume without inducing side effects. | [9][17] |

| 91b1 | In Vivo Efficacy | Nude mice xenograft model | Significantly reduced tumor size. | [26] |

| Ligand 1 & 4 | ADME Prediction | In silico | Favorable drug-likeness and compliance with Lipinski's rule of five. | [13] |

| 7(a-o) | DNA Cleavage & Cytotoxicity | In vitro | Compounds 7a, 7b, 7c, and 7k showed potent cytotoxic activity. | [27] |

Signaling Pathways and Experimental Workflows

The therapeutic effects of many substituted quinolin-2-ones stem from their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Ras-MAPK Signaling Pathway Inhibition by Tipifarnib

Tipifarnib is a farnesyltransferase inhibitor that disrupts the post-translational modification of Ras proteins, preventing their localization to the cell membrane and subsequent activation of the MAPK signaling cascade.[3][5][6][7][8]

Caption: Inhibition of the Ras-MAPK signaling pathway by Tipifarnib.

VEGFR2 Signaling Pathway Inhibition by Dovitinib

Dovitinib is a multi-targeted tyrosine kinase inhibitor that potently inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptors (FGFRs), key drivers of tumor angiogenesis.[9][20][28]

Caption: Inhibition of the VEGFR2 signaling pathway by Dovitinib.

Experimental Workflow: High-Throughput Screening of Quinolin-2-one Libraries

The discovery of novel bioactive quinolin-2-ones often relies on high-throughput screening (HTS) of large compound libraries.

Caption: A typical workflow for high-throughput screening of quinolin-2-one libraries.

Conclusion

The substituted quinolin-2-one core has firmly established itself as a versatile and valuable scaffold in drug discovery. Its rich history of synthesis, coupled with a deep and expanding understanding of its biological activities, continues to fuel the development of novel therapeutic agents. From classical synthetic methods to modern high-throughput screening and targeted drug design, the journey of the quinolin-2-one is a testament to the enduring power of heterocyclic chemistry in addressing critical medical needs. As research continues to uncover new derivatives and elucidate their mechanisms of action, the quinolin-2-one scaffold is poised to remain at the forefront of medicinal chemistry for years to come.

References

- 1. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 2. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iipseries.org [iipseries.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo anticancer effects of two quinoline-platinum(II) complexes on human osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 18. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 19. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]

- 20. benchchem.com [benchchem.com]

- 21. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 22. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 23. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis of novel quinoline-2-one based chalcones of potential anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Cytotoxic, DNA Cleavage and Pharmacokinetic Parameter Study of Substituted Novel Furan C-2 Quinoline Coupled 1, 2, 4-Triazole and Its Analogs [openmedicinalchemistryjournal.com]

- 28. Therapeutic Potental of Quinolin-2 H-one Hybrids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-bromo-4-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-2(1H)-one derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry due to their diverse pharmacological activities. The introduction of a bromine atom at the 3-position and a methyl group at the 4-position of the quinolinone scaffold, yielding 3-bromo-4-methylquinolin-2(1H)-one, is anticipated to modulate its physicochemical properties, including solubility and stability. These parameters are critical for drug development, influencing bioavailability, formulation, and storage. This technical guide provides a comprehensive overview of the predicted solubility and stability of this compound, along with detailed experimental protocols for their determination.

Predicted Physicochemical Properties

The physicochemical properties of this compound can be inferred from its structural analogue, 4-methylquinolin-2(1H)-one. The presence of the bromine atom, being a lipophilic substituent, is expected to decrease the aqueous solubility and increase the octanol-water partition coefficient (logP) compared to the parent compound.

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₁₀H₈BrNO | - |

| Molecular Weight | 238.08 g/mol | - |

| logP | > 1.355 | The logP of 4-methylquinolin-2(1H)-one is 1.355[1]. The addition of a bromine atom generally increases logP. |

| Aqueous Solubility | < 4.07 x 10⁻³ mol/L | The log10ws of 4-methylquinolin-2(1H)-one is -2.39, corresponding to a water solubility of 4.07 x 10⁻³ mol/L[1]. The hydrophobic bromine atom is expected to further decrease aqueous solubility. |

| pKa | Acidic (lactam proton) | The lactam N-H proton is weakly acidic. |

Solubility

Aqueous solubility is a crucial determinant of a drug candidate's absorption and bioavailability. Given the predicted low aqueous solubility of this compound, accurate experimental determination is essential.

Predicted Solubility Profile

The solubility of this compound is expected to be low in aqueous solutions and higher in organic solvents. The lactam functionality may allow for a slight increase in solubility in polar protic solvents capable of hydrogen bonding.

| Solvent | Predicted Solubility | Rationale |

| Water | Very Low | The hydrophobic quinoline core and the bromine substituent limit interaction with water molecules. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Very Low | Similar to water, with minimal expected impact from physiological pH on the neutral molecule. |

| Dimethyl Sulfoxide (DMSO) | High | Aprotic, polar solvent capable of dissolving a wide range of organic compounds. |

| Methanol/Ethanol | Moderate | Polar protic solvents that can engage in hydrogen bonding with the lactam group. |

| Dichloromethane (DCM) | Moderate to High | Non-polar aprotic solvent suitable for dissolving hydrophobic compounds. |

Experimental Protocols for Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[2][3]

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, PBS, organic solvents) in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-